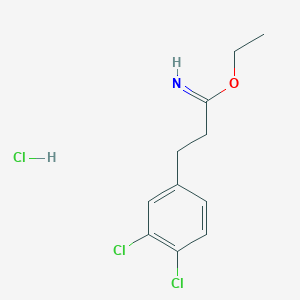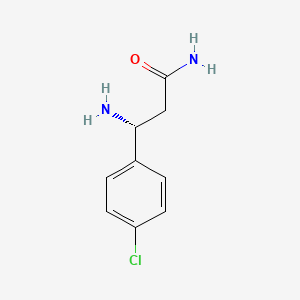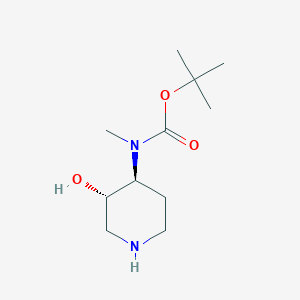
(S)-4-Hydroxy-2-oxo-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Hydroxy-2-oxo-4-phenylbutanoic acid is an organic compound with a chiral center, making it optically active. This compound is a derivative of phenylbutanoic acid and features both hydroxyl and keto functional groups. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Hydroxy-2-oxo-4-phenylbutanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of 4-phenyl-2-oxobutanoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound often employs biocatalysis, utilizing enzymes such as alcohol dehydrogenases to catalyze the reduction of 4-phenyl-2-oxobutanoic acid. This method is favored for its high specificity and environmentally friendly nature.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The keto group can be reduced to form secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: 4-Phenyl-2-oxobutanoic acid.
Reduction: (S)-4-Hydroxy-4-phenylbutanoic acid.
Substitution: 4-Chloro-2-oxo-4-phenylbutanoic acid.
Scientific Research Applications
(S)-4-Hydroxy-2-oxo-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate in enzymatic studies to understand enzyme specificity and kinetics.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (S)-4-Hydroxy-2-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups allow it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity. This compound can also participate in redox reactions, influencing cellular pathways and metabolic processes.
Comparison with Similar Compounds
4-Hydroxy-2-oxo-4-phenylbutanoic acid: The racemic mixture of the compound.
4-Phenyl-2-oxobutanoic acid: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-Hydroxy-4-phenylbutanoic acid: Lacks the keto group, altering its reactivity and applications.
Uniqueness: (S)-4-Hydroxy-2-oxo-4-phenylbutanoic acid is unique due to its chiral nature and the presence of both hydroxyl and keto functional groups. This combination allows it to participate in a diverse array of chemical reactions and makes it a valuable compound in asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(4S)-4-hydroxy-2-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
ZVKBCOYYUAQBRP-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13333721.png)





![(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13333747.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13333755.png)




![Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13333780.png)
